5-Bromo-4,4,5,5-tetrafluoropentan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4,4,5,5-tetrafluoropentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF4O/c1-3(11)2-4(7,8)5(6,9)10/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIHQHPEQQJYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 5 Bromo 4,4,5,5 Tetrafluoropentan 2 One
Reactivity of the Ketone Moiety in 5-Bromo-4,4,5,5-tetrafluoropentan-2-one
The ketone group in this compound is the primary site for nucleophilic attack and reactions involving the adjacent α-carbons. The strong electron-withdrawing effect of the tetrafluoroethyl group is anticipated to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition.
Nucleophilic Addition Reactions
The carbonyl carbon of this compound is expected to be highly electrophilic due to the cumulative inductive effects of the neighboring tetrafluoroethyl group. This heightened electrophilicity renders the ketone susceptible to a variety of nucleophilic addition reactions. Reagents such as organometallics (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., sodium borohydride, lithium aluminum hydride), and cyanides would readily add to the carbonyl group, leading to the formation of the corresponding tertiary alcohols, secondary alcohols, and cyanohydrins, respectively.
The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The presence of the bulky and electron-rich tetrafluoroethyl and bromomethyl groups may introduce steric hindrance, potentially influencing the rate and stereochemical outcome of these reactions.
Alpha-Substitution and Condensation Reactions
The protons on the methyl group (C1) and the methylene (B1212753) group (C3) adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in various alpha-substitution and condensation reactions. However, the acidity of the C3 protons is significantly influenced by the adjacent electron-withdrawing tetrafluoroethyl group, making them more acidic than the C1 protons. This difference in acidity could allow for regioselective reactions.
Reactions such as the aldol (B89426) condensation, Claisen-Schmidt condensation, and Mannich reaction are plausible transformations for this compound. In these reactions, the enolate would attack an electrophilic carbonyl compound or an iminium ion to form a new carbon-carbon bond. The specific reaction conditions, particularly the choice of base and solvent, would be crucial in controlling the outcome and preventing side reactions.
Enolate Chemistry and Derivatization
The formation of an enolate from this compound opens up a wide range of derivatization possibilities. The enolate can be trapped with various electrophiles to introduce new functional groups at the α-position. For instance, reaction with alkyl halides would lead to α-alkylation, reaction with acyl chlorides would yield β-diketones, and reaction with silyl (B83357) halides would produce silyl enol ethers.
The regioselectivity of enolate formation (kinetic vs. thermodynamic control) would be a key factor in these derivatizations. Deprotonation at the less hindered C1 methyl group would likely be favored under kinetic control (strong, bulky base at low temperature), while deprotonation at the more substituted C3 position would be favored under thermodynamic control (weaker base at higher temperature). The resulting enolates are versatile intermediates for the synthesis of more complex fluorinated molecules.
Reactivity of the Carbon-Bromine Bond in this compound
The carbon-bromine bond in this compound is the other major site of reactivity. The bromine atom is a good leaving group, making this position susceptible to both nucleophilic substitution and radical reactions.
Nucleophilic Substitution Reactions (SN1, SN2)
The C-Br bond is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center. This allows for nucleophilic substitution reactions where a nucleophile replaces the bromide ion. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
An SN2 mechanism, involving a backside attack by the nucleophile, would be favored by strong, unhindered nucleophiles in aprotic solvents. However, the presence of the adjacent bulky tetrafluoroethyl group might sterically hinder this pathway. An SN1 mechanism, proceeding through a carbocation intermediate, could be favored with weaker nucleophiles in protic solvents. The stability of the potential secondary carbocation at C5 would be influenced by the electronic effects of the fluorine atoms.
Common nucleophiles for such reactions include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively.
Radical Reactions and Reductions
The carbon-bromine bond can also undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators (e.g., AIBN) or by photolysis. The resulting radical can participate in various radical reactions, such as atom transfer radical polymerization (ATRP) if a suitable monomer is present, or radical cyclizations.
Furthermore, the C-Br bond can be reduced to a C-H bond using various reducing agents. Common methods include the use of tin hydrides (e.g., tributyltin hydride) in a radical-mediated process or catalytic hydrogenation. These reduction reactions would yield 4,4,5,5-tetrafluoropentan-2-one.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
The presence of a carbon-bromine bond at the 5-position makes this compound a suitable electrophilic partner in a range of transition-metal catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating new carbon-carbon bonds. mdpi.com The general principle involves the oxidative addition of the C-Br bond to a low-valent transition metal catalyst, typically palladium(0) or nickel(0), followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgwikipedia.org
Suzuki Reaction: This reaction couples the bromoalkane with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov For a substrate like this compound, a Suzuki coupling would result in the formation of a new carbon-carbon bond at the C-5 position, replacing the bromine atom with the organic group from the boronic acid.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org While typically applied to aryl or vinyl halides, variations for alkyl halides exist. A Heck-type reaction with this substrate would couple the tetrafluoropentan-2-one moiety to an alkene, forming a new, more complex unsaturated ketone. The reaction is highly regarded for its stereoselectivity, often yielding the trans substituted alkene. organic-chemistry.org
Sonogashira Reaction: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is characteristically catalyzed by a palladium species with a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov Applying this methodology would involve coupling an alkyne to the C-5 position of the title compound, yielding a fluorinated alkynyl ketone. The reaction can often be carried out under mild, room-temperature conditions. nih.gov
Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide. wikipedia.org This reaction is catalyzed by either palladium or nickel complexes and is noted for its high functional group tolerance and reactivity. wikipedia.org Nickel-catalyzed Negishi couplings have been specifically demonstrated for the stereoconvergent arylation of racemic α-bromo-α-fluoroketones, highlighting the selective reactivity of the C-Br bond over the C-F bond. mit.eduacs.org This precedent suggests that this compound would be an excellent substrate for forming a new C-C bond at the C-5 position with a variety of organozinc reagents. tandfonline.com
The following table summarizes typical conditions for these cross-coupling reactions with related bromo- and/or fluoro-substituted substrates.
| Reaction | Substrate Type | Catalyst System | Base/Additive | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| Suzuki | Alkenyl Bromides | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 °C | nih.gov |
| Heck | Aryl Bromides & Fluorous Alkenes | Palladacycle catalyst | - | - | - | mdpi.com |
| Sonogashira | Aryl Bromides | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt to 60 °C | nih.gov |
| Negishi | α-Bromo-α-fluoroketones | NiCl₂·glyme / bis(oxazoline) | - | DMPU/THF | -25 °C | mit.eduacs.org |
Elimination Reactions Leading to Fluorinated Alkenes
In the presence of a base, this compound can potentially undergo an elimination reaction to form a fluorinated alkene. The most likely pathway is the elimination of hydrogen bromide (HBr). This reaction is heavily influenced by the acidity of the protons alpha to the carbonyl group (at C-3) and the nature of the base and solvent used. docbrown.info
Due to the strong electron-withdrawing effect of both the adjacent carbonyl group and the nearby tetrafluoroethyl moiety, the protons at the C-3 position are significantly acidic. This increased acidity makes an E1cB (Elimination, Unimolecular, conjugate Base) mechanism plausible. siue.edu In this two-step mechanism, the base first abstracts an acidic α-proton to form a resonance-stabilized enolate intermediate. Subsequently, the enolate collapses, expelling the bromide ion from the β-position (C-5) to form the C=C double bond. A theoretical study of a similar HBr elimination from a glutamate (B1630785) derivative found the E1cB mechanism to be more favorable than a concerted E2 pathway. researchgate.net
The expected product of such an elimination would be 5,5,6,6-tetrafluorohex-3-en-2-one. The choice of a strong, non-nucleophilic base and a less polar solvent would favor elimination over competing nucleophilic substitution reactions. docbrown.info
Influence of Fluorine Atoms on Reactivity and Selectivity in this compound
Inductive Effects on Carbonyl Reactivity and Acidity of Alpha-Protons
Fluorine is the most electronegative element, and its presence causes a strong electron-withdrawing inductive effect (-I effect) that propagates along the carbon chain. In this compound, the cumulative -I effect of the four fluorine atoms significantly impacts two key areas:
Carbonyl Reactivity : The electron density is pulled away from the carbonyl carbon (C-2), increasing its partial positive charge (δ+). This enhanced electrophilicity makes the carbonyl group more susceptible to nucleophilic attack compared to non-fluorinated ketones. beilstein-journals.orgnih.gov However, this electronic activation can be counteracted by steric hindrance from the bulky fluorinated group. sapub.orgscispace.com
Acidity of Alpha-Protons : The inductive pull of the fluorine atoms stabilizes the conjugate base (enolate) that forms upon deprotonation of an α-hydrogen (at C-1 or C-3). This stabilization lowers the energy of the enolate, thereby increasing the acidity of the α-protons. The protons at C-3 are particularly acidic because the resulting negative charge is stabilized by both resonance with the adjacent carbonyl group and the strong inductive effect of the fluorinated chain. nih.gov The protons on C-1 are also acidified, though to a lesser extent as the inductive effect diminishes with distance. This increased acidity is a key factor in facilitating reactions such as the E1cB elimination and potential rearrangement pathways.
The following table illustrates the general effect of electron-withdrawing groups on the acidity of α-protons in ketones.
| Compound | Approximate pKa | Reason for Acidity |
|---|---|---|
| Acetone (CH₃COCH₃) | ~19-21 | Baseline, enolate stabilized by resonance. |
| Acetylacetone (CH₃COCH₂COCH₃) | ~9 | Enolate stabilized by two carbonyl groups. |
| Trifluoroacetone (CF₃COCH₃) | Significantly lower than Acetone | Enolate stabilized by resonance and strong inductive effect of CF₃ group. |
| This compound | Expected to be low (acidic) | Enolate at C-3 stabilized by resonance and strong inductive effect of the C₂F₄Br group. |
Stereoelectronic Effects of Fluorine
Beyond simple inductive effects, fluorine atoms participate in more subtle stereoelectronic interactions that influence molecular conformation and reactivity. acs.org These effects arise from the interaction of bonding and anti-bonding orbitals. A key phenomenon is the gauche effect , where in a system like X-C-C-Y (with X and Y being electronegative groups), the gauche conformation is often favored over the anti conformation. This preference is frequently explained by a stabilizing hyperconjugative interaction, such as the donation of electron density from a σ C-H bonding orbital into an adjacent, low-lying σ* C-F anti-bonding orbital (σC-H → σ*C-F). acs.org
In this compound, rotation around the C-3—C-4 and C-4—C-5 bonds will be governed by these stereoelectronic interactions. The preferred conformation can affect the molecule's reactivity by altering the steric accessibility of the carbonyl group and the α-protons. nih.gov Studies on α-fluoroketones have shown that the energy barrier to access reactive conformations required for optimal orbital overlap can be higher than in their chloro- or bromo-analogs, sometimes leading to unexpectedly lower reactivity. beilstein-journals.orgnih.gov These subtle orbital interactions are crucial for determining the selectivity of reactions involving this molecule.
Rearrangement Reactions Involving this compound
Given its structure as an α'-bromo ketone (with respect to the C-3 position), this compound is a potential candidate for the Favorskii rearrangement . This reaction occurs when α-halo ketones with at least one acidic α'-proton are treated with a base (such as hydroxide (B78521) or alkoxide). nrochemistry.comwikipedia.org
The generally accepted mechanism involves the following steps:
A base abstracts an acidic proton from the α'-carbon (C-3) to form an enolate.
The enolate undergoes intramolecular nucleophilic attack on the carbon bearing the halogen (C-5), displacing the bromide ion to form a strained cyclopropanone (B1606653) intermediate.
The nucleophilic base (e.g., RO⁻) attacks the carbonyl carbon of the cyclopropanone.
The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the three-membered ring. This ring-opening occurs in a way that forms the more stable carbanion.
Protonation of the carbanion by the solvent yields the final carboxylic acid derivative (an ester if an alkoxide is used, or a carboxylic acid if hydroxide is used). wikipedia.org
Chemo-, Regio-, and Stereoselectivity in Transformations of this compound
There is currently no available scientific literature detailing the chemo-, regio-, and stereoselectivity in the transformations of this compound.
Utility of 5 Bromo 4,4,5,5 Tetrafluoropentan 2 One As a Synthetic Building Block
Construction of Complex Fluorinated Organic Molecules
The strategic placement of a ketone, a bromine atom, and a polyfluorinated chain makes 5-Bromo-4,4,5,5-tetrafluoropentan-2-one an attractive starting material for the synthesis of a wide range of complex organic molecules. Its utility is anticipated in the creation of fluorinated heterocycles, the assembly of polyfluorinated carbon chains, and the formation of new carbon-carbon bonds.
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound possesses the necessary functionalities to serve as a precursor to various heterocyclic systems.
Unsaturated polyfluoroalkyl ketones are recognized as effective starting materials for producing fluorinated nitrogen-containing heterocycles through their reactions with bidentate nucleophiles. rsc.org The general reactivity of α-haloketones is also well-established in the synthesis of a variety of heterocyclic compounds. nih.gov For instance, the reaction of α-bromoketones with phenylhydrazones can yield 4-aminopyrazoles. nih.gov
Based on established synthetic routes, it is plausible that this compound could react with hydrazine (B178648) derivatives to form fluorinated pyrazoles. The ketone functionality would react with one of the nitrogen atoms of hydrazine to form a hydrazone intermediate, which could then undergo intramolecular cyclization and elimination to afford the pyrazole (B372694) ring. The bromine atom could potentially be displaced by the other nitrogen atom of the hydrazine, or it could remain on the side chain for further functionalization.
Similarly, condensation reactions with amidines or urea (B33335) could lead to the formation of fluorinated pyrimidines. The diketone-like reactivity of the molecule, facilitated by the electron-withdrawing nature of the fluorinated group, would be key in these transformations.
The synthesis of isoxazoles is another potential application, typically achieved through the cyclocondensation of β-dicarbonyl compounds or their equivalents with hydroxylamine. rsc.org The reactivity of this compound could be harnessed for the preparation of novel fluorinated isoxazoles.
Assembly of Perfluorinated and Polyfluorinated Carbon Chains
The tetrafluoroethyl group in this compound makes it a valuable synthon for the introduction of short fluorinated chains into organic molecules. The bromine atom provides a reactive site for chain extension reactions. For example, it could be envisaged that the bromine atom could be substituted by a nucleophile attached to another fluorinated moiety, thereby assembling longer polyfluorinated chains.
Furthermore, the ketone functionality can be transformed into other groups that facilitate chain extension. For example, a Wittig-type reaction could convert the ketone into a double bond, which could then be further elaborated.
Formation of Carbon-Carbon Bonds via Metalation or Organometallic Reagents
The carbon-bromine bond in this compound is a key feature that allows for the formation of new carbon-carbon bonds through the generation of organometallic intermediates. Organometallic reagents are powerful tools in organic synthesis due to the nucleophilic nature of the carbon atom bound to the metal. libretexts.orglibretexts.org
It is conceivable that this compound could be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent. vanderbilt.eduethz.ch This would generate a nucleophilic carbon center at the position of the bromine atom, which could then be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds and introduce the tetrafluoropentanone moiety into a larger molecular framework.
Similarly, the formation of an organolithium or organozinc reagent would also be a plausible transformation. The synthesis, stability, and reactivity of fluorinated organometallic reagents such as Rf-Li, Rf-MgX, Rf-ZnX, and Rf-Cu have been studied, and they are known to participate in C-C bond-forming reactions. researchgate.net These reagents can undergo cross-coupling reactions and additions to various electrophiles. researchgate.net
Precursor to Specialty Reagents and Functional Materials
The unique chemical structure of this compound suggests its potential as a precursor for the synthesis of specialty reagents and functional materials with tailored properties.
The combination of a hydrophilic ketone group and a lipophilic polyfluorinated tail could be exploited in the synthesis of fluorinated surfactants and coating materials. rsc.org The bromine atom allows for the attachment of this molecule to other substrates or for its incorporation into polymeric structures. Partially fluorinated polymers are used in paints to provide excellent weather resistance and durability. rsc.org
Furthermore, the ketone functionality can be modified to create a variety of other useful reagents. For example, reduction of the ketone would yield a secondary alcohol, which could be used in esterification or etherification reactions to create new fluorinated molecules.
Development of New Synthetic Methodologies Utilizing this compound
The development of novel and efficient synthetic methods is a cornerstone of modern organic chemistry. Fluorinated building blocks are playing an increasingly important role in this endeavor, enabling the synthesis of complex molecules with improved properties. selvita.combeilstein-journals.orgyoutube.comnih.gov The unique reactivity of this compound could inspire the development of new synthetic methodologies.
For instance, the presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (the carbon bearing the bromine) could be exploited in tandem reactions. A single reagent could potentially interact with both sites of the molecule, leading to the rapid construction of complex molecular architectures.
Moreover, the influence of the tetrafluoroethyl group on the acidity of the adjacent methylene (B1212753) protons could be harnessed in base-mediated reactions. This could allow for selective functionalization at the α-position to the ketone, which could then be followed by reactions at the bromine-bearing carbon, leading to a diverse array of substituted fluorinated compounds. The development of such methodologies would be of great interest to the synthetic community and could open up new avenues for the preparation of novel fluorinated compounds.
Theoretical and Computational Investigations of 5 Bromo 4,4,5,5 Tetrafluoropentan 2 One
Electronic Structure Analysis and Bonding Characteristics of 5-Bromo-4,4,5,5-tetrafluoropentan-2-one
No specific studies detailing the electronic structure, molecular orbital analysis, or bonding characteristics of this compound were found.
Conformational Analysis and Molecular Dynamics Simulations
There is a lack of published research on the conformational landscape or molecular dynamics simulations for this specific molecule.
Reaction Mechanism Elucidation for Transformations Involving this compound
Specific reaction mechanisms involving this ketone have not been computationally elucidated in available literature.
Computational Design of Novel Reactions and Derivatizations for this compound
No studies on the computational design of new reactions or derivatives for this compound could be located.
Further experimental and computational research is necessary to provide the data required for a thorough and scientifically accurate discussion of the theoretical aspects of this compound.
Advanced Analytical Techniques for Characterization of 5 Bromo 4,4,5,5 Tetrafluoropentan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Bromo-4,4,5,5-tetrafluoropentan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity.
¹H NMR: The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring atoms. For this compound, two distinct signals are predicted. The methyl (CH₃) protons adjacent to the carbonyl group would likely appear as a singlet, while the methylene (B1212753) (CH₂) protons would exhibit a more complex splitting pattern due to coupling with the adjacent fluorine atoms, likely a triplet.
¹³C NMR: The carbon-13 NMR spectrum would show five distinct signals, corresponding to each of the five carbon atoms in the molecule, as they are all in unique chemical environments. The carbonyl carbon would have a characteristic downfield chemical shift. The other carbons would show splitting due to coupling with the attached fluorine atoms (C-F coupling).
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. wikipedia.org For this compound, two distinct signals are expected for the two pairs of non-equivalent fluorine atoms on the same carbon. These signals would likely show coupling to each other (geminal F-F coupling) and to the adjacent methylene protons. The wide chemical shift range of ¹⁹F NMR allows for clear resolution of these signals. biophysics.org
Expected NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Inferred Structural Fragment |
| ¹H | ~2.2 | Singlet | CH₃-C=O |
| ¹H | ~2.8 | Triplet | -CH₂-CF₂- |
| ¹³C | ~200 | Singlet | C=O |
| ¹³C | ~30 | Singlet | CH₃- |
| ¹³C | ~35 | Triplet | -CH₂- |
| ¹³C | ~115-125 | Triplet of triplets | -CF₂-CBrF₂ |
| ¹³C | ~110-120 | Doublet of triplets | -CBrF₂ |
| ¹⁹F | Varies | Multiplet | -CF₂- |
| ¹⁹F | Varies | Multiplet | -CBrF₂ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1715-1730 cm⁻¹. Additionally, strong absorption bands corresponding to the C-F stretching vibrations would be prominent in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The C-Br stretching vibration would likely appear at lower wavenumbers, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. While C-F bonds generally give weak Raman signals, the C-Br bond should be more readily observable.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| C=O Stretch | 1715 - 1730 | IR (strong), Raman |
| C-F Stretch | 1000 - 1400 | IR (strong) |
| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |
| C-Br Stretch | 500 - 700 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. wikipedia.org This results in two peaks of almost equal intensity separated by two mass units. PubChem predicts a monoisotopic mass of 235.94598 Da for C₅H₅BrF₄O. uni.lu
Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The fragmentation of this compound would likely involve the loss of the bromine atom, the methyl group, or the acetyl group (CH₃CO). The presence of fluorine atoms would influence the fragmentation, leading to characteristic fluorine-containing fragment ions.
Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 236.95326 |
| [M+Na]⁺ | 258.93520 |
| [M-H]⁻ | 234.93870 |
| [M]⁺ | 235.94543 |
Chromatographic Techniques for Purity Assessment and Separation of Mixtures
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.
Gas Chromatography (GC): Given its likely volatility, gas chromatography would be a suitable method for analyzing this compound. researchgate.net The retention time would depend on the column's stationary phase and the temperature program. A nonpolar column would likely result in elution based on boiling point, while a more polar column would interact more strongly with the ketone functionality. GC coupled with a mass spectrometer (GC-MS) would be a powerful combination for both separation and identification.
X-ray Crystallography of Crystalline Derivatives for Absolute Structure Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline state. This technique is only applicable if the compound or a suitable derivative can be crystallized. The process involves diffracting X-rays off a single crystal and analyzing the resulting diffraction pattern to determine the arrangement of atoms. mdpi.com
For this compound, which may be a liquid or low-melting solid at room temperature, obtaining a suitable crystal for X-ray diffraction might be challenging. However, if a crystalline derivative could be prepared (for example, through a reaction at the ketone group to form a solid product), X-ray crystallography could unambiguously confirm its atomic connectivity and stereochemistry. The inclusion of heavy atoms like bromine and fluorine can be advantageous for solving the crystal structure. man.ac.uk To date, no crystal structure for this compound or its immediate derivatives has been reported in the crystallographic databases.
Future Perspectives and Emerging Research Avenues for 5 Bromo 4,4,5,5 Tetrafluoropentan 2 One Chemistry
Sustainable and Green Chemistry Approaches to Synthesis and Transformation
The future synthesis and modification of 5-Bromo-4,4,5,5-tetrafluoropentan-2-one are expected to be heavily influenced by the principles of green chemistry. Researchers will likely focus on developing more environmentally benign and efficient synthetic routes. Key areas of exploration will include the use of safer, more abundant, and less toxic reagents and solvents. For instance, moving away from hazardous halogenating agents towards greener alternatives will be a priority. dovepress.com
Furthermore, catalytic methods that minimize waste and energy consumption will be at the forefront of synthetic strategies. This includes the development of reusable catalysts and processes that have a high atom economy. The principles of green chemistry can also be applied to the transformations of this compound, aiming for reactions that proceed under milder conditions with reduced environmental impact.
Catalytic Asymmetric Transformations for Enantiopure Derivatives
The development of catalytic asymmetric methods to produce enantiomerically pure derivatives of this compound represents a significant and valuable research direction. Chiral fluorinated compounds are of high interest in medicinal chemistry and materials science due to their unique properties. cas.cnnih.gov Future research will likely focus on the asymmetric reduction of the ketone functionality to produce chiral alcohols, or the use of organocatalysis for stereoselective additions to the carbonyl group. chimia.ch
Enzymatic approaches could also offer a powerful tool for the synthesis of enantiopure derivatives, providing high selectivity under mild conditions. the-innovation.orgthe-innovation.org The development of robust and highly selective catalytic systems will be crucial for accessing these valuable chiral building blocks.
Integration into Flow Chemistry Systems for Efficient Production
Flow chemistry offers numerous advantages for the synthesis and transformation of fine chemicals, including improved safety, scalability, and efficiency. mdpi.com The integration of this compound chemistry into continuous-flow systems is a promising avenue for its efficient and safe production. researchgate.netrsc.orgrsc.org Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling potentially hazardous reagents or highly exothermic reactions that may be involved in the synthesis of halogenated compounds. scispace.com
Moreover, flow chemistry enables the seamless integration of multiple reaction steps, purification, and analysis, leading to a more streamlined and automated manufacturing process. nih.gov This approach could be particularly advantageous for the industrial-scale production of this compound and its derivatives.
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
The unique electronic properties conferred by the fluorine atoms in this compound could lead to novel and unconventional reactivity patterns. Future research will likely delve into the activation of the typically robust carbon-fluorine (C-F) bonds, which could open up new synthetic pathways. nih.govresearchgate.net Photocatalysis is an emerging area that has shown promise for the activation of strong chemical bonds and could be a key technology in this field. researchgate.netspringernature.com
The interplay between the bromine atom, the ketone, and the fluorinated chain could also be exploited to design new chemical transformations. For example, radical reactions initiated at the C-Br bond could lead to a variety of functionalized products. Understanding and harnessing these novel reactivity patterns will be a key area of fundamental research.
Development of New Applications Beyond Established Paradigms
While the current applications of this compound are not well-documented, its structure suggests potential as a versatile building block in various fields. uni.lu The incorporation of the fluorinated moiety can enhance the biological activity, metabolic stability, and lipophilicity of molecules, making it an attractive synthon for the development of new pharmaceuticals and agrochemicals. youtube.comfluorochem.co.ukhalocarbonlifesciences.com
Beyond the life sciences, the unique properties of fluorinated compounds suggest potential applications in materials science, for example, in the synthesis of advanced polymers, liquid crystals, or functional coatings. atomfair.com Future research will focus on exploring these potential applications by synthesizing a range of derivatives and evaluating their properties in different contexts. This exploration of new applications will be crucial for realizing the full potential of this and related fluorinated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
